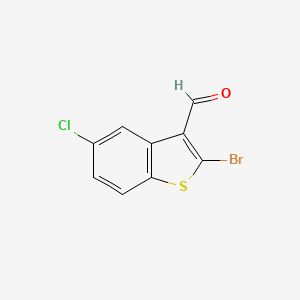

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes can be achieved from corresponding 3-bromomethyl compounds using the Sommelet reaction (yielding 65%) or the Krohnke reaction (yielding 30%). These methods highlight the reactivity and transformation potential of the bromomethyl precursor into valuable halogenated aldehydes (Shanta & Scrowston, 1967).

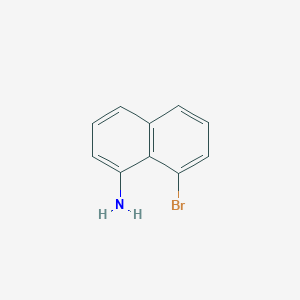

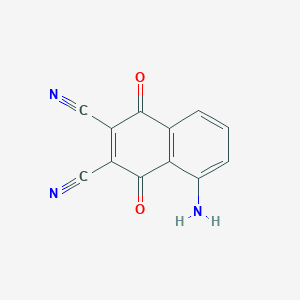

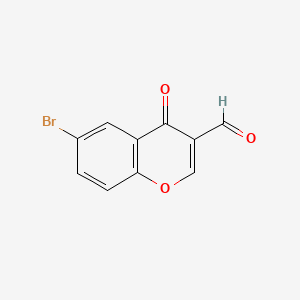

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is characterized by the presence of a thiophene ring, contributing to its electronic properties, and the halogen atoms, which add to its reactivity. The aldehyde group facilitates further chemical modifications, making it a pivotal intermediate in various synthetic routes.

Chemical Reactions and Properties

This compound undergoes typical aromatic aldehyde reactions, including the Doebner reaction with malonic acid, leading to the formation of condensation products. Its structure allows for Friedel-Crafts acetylation, resulting in 3-acetyl derivatives, which can further participate in Mannich reactions to yield keto-amine compounds (Shanta & Scrowston, 1967).

Applications De Recherche Scientifique

Applications in Organic Electronics

Liquid Crystalline Semiconducting Molecules :2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde derivatives have been employed in the synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules exhibit liquid crystalline properties and are used in organic thin-film transistors (OTFTs). After annealing at specific temperatures, the TFT device performance improved significantly, indicating their potential in electronic applications (Jung et al., 2010).

Applications in Material Chemistry

Synthesis of Antimicrobial Compounds :3-Chloro-1-benzothiophene derivatives synthesized from 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde and related compounds have shown potential in antimicrobial applications. These compounds, when synthesized and tested, displayed significant antibacterial activity, suggesting their use in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Applications in Synthetic Chemistry

Regioselective Synthesis :The compound has been used in regioselective synthesis protocols, indicating its utility in preparing complex organic molecules with high precision. This involves chemo- and regioselective reactions, demonstrating the compound's role in sophisticated organic synthesis processes (Bar, 2021).

Applications in Biochemistry

Studies on Biological Activity :Though not directly involving 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde, studies on related thiophene derivatives have assessed their biological activity, particularly their antimicrobial effects. This points to the potential of thiophene compounds in biological research and their possible therapeutic applications (Morley & Matthews, 2006).

Propriétés

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNHUYKNRMBTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347617 |

Source

|

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

CAS RN |

680212-97-9 |

Source

|

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)